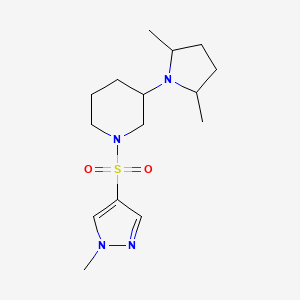![molecular formula C10H10F3N3O3 B7532755 [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate](/img/structure/B7532755.png)
[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate, also known as TFA-2-APC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been found to activate the protein kinase A (PKA) signaling pathway, which plays a role in various cellular processes such as metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. This compound has also been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In the brain, this compound has been found to enhance memory and cognitive function by increasing the levels of neurotransmitters such as dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate in lab experiments is its high purity and yield after synthesis. This compound is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, one limitation of using this compound is its high cost, which may limit its accessibility to researchers with limited resources.
Zukünftige Richtungen
There are several future directions for the study of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate. One direction is to further investigate its mechanism of action and its potential targets in various signaling pathways. Another direction is to explore its potential applications in other fields such as immunology and infectious diseases. Additionally, the development of new analogs of this compound with improved potency and selectivity may lead to the discovery of new drugs for various diseases.
Synthesemethoden
The synthesis of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate involves the reaction of 2-aminopyridine-3-carboxylic acid with N,N-diisopropylethylamine (DIPEA) and 2,2,2-trifluoroethyl chloroformate in the presence of a coupling reagent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The product is obtained in high yield and purity after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been found to enhance memory and cognitive function by modulating the activity of neurotransmitters such as dopamine and acetylcholine. In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs for various diseases.
Eigenschaften
IUPAC Name |
[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O3/c11-10(12,13)5-16-7(17)4-19-9(18)6-2-1-3-15-8(6)14/h1-3H,4-5H2,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIVSZJKVWXYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)OCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide](/img/structure/B7532693.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7532700.png)
![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide](/img/structure/B7532716.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532724.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B7532730.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B7532737.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B7532743.png)

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B7532770.png)
![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
